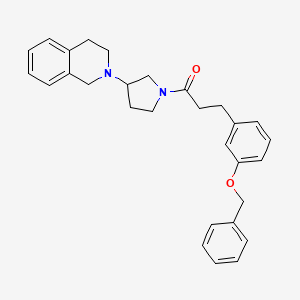
3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural elements and potential applications in various scientific fields. This compound features a combination of a benzyloxyphenyl group and a dihydroisoquinolinyl-pyrrolidinyl moiety linked through a propanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one generally involves multi-step organic synthesis. The primary starting materials may include a benzyloxybenzene derivative and a dihydroisoquinoline, which undergoes several intermediate steps including alkylation and cyclization reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: In industrial settings, the production of this compound would typically involve optimized reaction conditions for higher yield and purity. Automation and large-scale reactors are employed to maintain consistent reaction parameters. Continuous monitoring and purification techniques like chromatography or recrystallization ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at the benzyloxyphenyl or dihydroisoquinoline moieties, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanone backbone, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The products from these reactions vary based on the functional groups targeted, but may include alcohols, quinones, and substituted derivatives.
Applications De Recherche Scientifique
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, potentially valuable in pharmaceutical research.
Biology: Investigated for its interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.
Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in polymer science or as a precursor in fine chemical synthesis.
Mécanisme D'action
The exact mechanism by which 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to observable biological effects.
Comparaison Avec Des Composés Similaires
3-(3-methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one
1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-phenylpropan-1-one
Comparison: Compared to the similar compounds, 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one features unique structural elements like the combination of benzyloxyphenyl and dihydroisoquinolinyl-pyrrolidinyl moieties. This combination enhances its potential interactions and reactivity, providing distinctive properties that might not be observed in simpler or less substituted analogues.
Propriétés
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2/c32-29(14-13-23-9-6-12-28(19-23)33-22-24-7-2-1-3-8-24)31-18-16-27(21-31)30-17-15-25-10-4-5-11-26(25)20-30/h1-12,19,27H,13-18,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVJPBPZBWUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














